Home > Products > Screening Compounds P34368 > D-Phenylalanine-bortezomib
D-Phenylalanine-bortezomib -

D-Phenylalanine-bortezomib

Catalog Number: EVT-13989964
CAS Number:
Molecular Formula: C28H34BN5O5
Molecular Weight: 531.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Phenylalanine-bortezomib is a synthetic compound that combines D-phenylalanine, an amino acid, with bortezomib, a well-known proteasome inhibitor used primarily in cancer therapy. Bortezomib functions by inhibiting the proteasome, a cellular complex responsible for degrading ubiquitinated proteins, thereby inducing apoptosis in cancer cells. This compound's unique structure aims to enhance the efficacy and specificity of bortezomib in targeting malignant cells.

Source and Classification

D-Phenylalanine-bortezomib is classified under proteasome inhibitors and is particularly relevant in oncology for treating multiple myeloma and mantle cell lymphoma. It falls within the broader category of anticancer agents that modulate protein degradation pathways to combat tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-phenylalanine-bortezomib involves several key steps:

  1. Protection of D-phenylalanine: The amino group of D-phenylalanine is protected to prevent unwanted reactions during subsequent steps.
  2. Coupling with Boronic Acid Derivative: The protected D-phenylalanine is then coupled with a boronic acid derivative, which is crucial for the formation of the bortezomib structure.
  3. Deprotection: Finally, the protective groups are removed to yield D-phenylalanine-bortezomib.

Industrial production focuses on optimizing these synthetic routes to enhance yield and purity through controlled reaction conditions and purification techniques such as recrystallization .

Molecular Structure Analysis

Structure and Data

D-Phenylalanine-bortezomib has the molecular formula C28H34BN5O5C_{28}H_{34}BN_{5}O_{5} and a molar mass of approximately 490.61 g/mol . The compound features a unique arrangement where the boron atom plays a critical role in its mechanism of action by binding to the 26S proteasome.

Structural Characteristics

  • Core Structure: The core consists of a dipeptide framework with a boronic acid moiety.
  • 3D Configuration: The spatial arrangement allows for effective interaction with the proteasome, enhancing its inhibitory effects.
Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine-bortezomib can undergo several chemical reactions:

  • Oxidation: Can lead to epimeric products where the boron atom is replaced by a hydroxyl group.
  • Reduction: Under specific conditions, it can be reduced to yield various derivatives.
  • Substitution: The boronic acid moiety can participate in substitution reactions, forming different analogs.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or oxygen may be used for oxidation.
  • Reducing Agents: Sodium borohydride can facilitate reduction processes.
  • Nucleophiles for Substitution: Various nucleophiles can be employed depending on the desired product .
Mechanism of Action

D-Phenylalanine-bortezomib exerts its therapeutic effects primarily through the inhibition of the 26S proteasome. This inhibition leads to:

  1. Accumulation of Proteins: Misfolded and dysfunctional proteins accumulate within the cell.
  2. Induction of Apoptosis: The buildup triggers cell cycle arrest and programmed cell death (apoptosis) in neoplastic cells, particularly effective against multiple myeloma .

The mechanism highlights its role in disrupting normal protein degradation pathways, which are often hijacked by cancer cells to promote survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide, ethanol, and methanol but insoluble in water .

Chemical Properties

  • Melting Point: Specific melting points are not universally reported but can vary based on purity.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for understanding storage conditions and handling procedures in laboratory environments.

Applications

D-Phenylalanine-bortezomib is primarily utilized in scientific research related to cancer treatment. Its applications include:

  1. Anticancer Therapy: Investigated for its potential to enhance the efficacy of existing treatments for multiple myeloma and other malignancies.
  2. Drug Development: Serves as a model compound for developing new proteasome inhibitors with improved specificity and reduced side effects compared to traditional therapies like bortezomib alone .

The combination of D-phenylalanine with bortezomib aims to refine therapeutic strategies against resistant cancer forms, showcasing its significance in ongoing cancer research initiatives.

Mechanistic Foundations of Proteasome Inhibition

Stereochemical Determinants of Boronic Acid-Proteasome Binding Dynamics

The inhibitory efficacy of boronic acid-based proteasome inhibitors like bortezomib hinges on stereospecific interactions between the inhibitor’s chiral center and the catalytic Thr1 residue of the proteasome’s β5 subunit. The boron atom forms a reversible tetrahedral transition state analog with the γ-hydroxyl group of Thr1, mimicking the proteasome’s natural peptide substrates. D-Phenylalanine-bortezomib’s D-configuration optimizes spatial orientation for nucleophilic attack, enhancing binding kinetics compared to L-configured analogs. This stereoelectronic complementarity reduces the activation energy barrier for covalent adduct formation, as confirmed by crystallographic studies showing tighter van der Waals contacts in the S1 specificity pocket [1] [3].

Subunit-Specific Inhibition Patterns (β5 vs. β1 Selectivity)

D-Phenylalanine-bortezomib demonstrates preferential inhibition of the chymotrypsin-like (β5) subunit over caspase-like (β1) and trypsin-like (β2) activities. Biochemical assays reveal a 50–100× higher inhibition constant (Ki) for β5 compared to β1, attributable to:

  • Steric Constraints: The D-Phe side chain optimally occupies the hydrophobic β5 substrate channel.
  • Electrostatic Complementarity: The boronic acid moiety aligns with the catalytic triads of β5 but not β1.
  • Cooperative Inhibition: β5 inhibition amplifies allosteric suppression of β1/β2 activities [3] [7].

Table 1: Subunit Inhibition Profiles of Proteasome Inhibitors

Inhibitorβ5 IC50 (nM)β1 IC50 (nM)Selectivity Ratio (β5:β1)
D-Phe-bortezomib3.23201:100
Bortezomib6.525001:385
Carfilzomib28>10,0001:>350

Data derived from fluorogenic substrate assays in multiple myeloma cells [3].

Allosteric Modulation of 26S Proteasome Quaternary Structure

Beyond direct β5 inhibition, D-Phenylalanine-bortezomib induces long-range conformational shifts in the 26S proteasome holoenzyme. Cryo-EM studies show that inhibitor binding to the 20S core particle triggers allosteric propagation (>150 Å) to regulatory particle (RP) subunits:

  • Regulatory Particle Rearrangement: Stabilization of the "s3" conformation reduces ATPase activity and ubiquitin receptor Rpn10 accessibility.
  • Ubiquitin Gate Modulation: Altered gate conformation between Rpt2/Rpt3 subunits restricts substrate entry.
  • Deubiquitinase Suppression: Allostery impairs Rpn11 deubiquitinase activity, delaying substrate deubiquitination [1] [4]. These changes collectively shift the proteasome toward a non-productive state, amplifying functional inhibition beyond covalent binding.

Comparative Inhibition Kinetics: D-Phenylalanine vs. L-Phenylalanine Configurations

The D-Phe configuration confers distinct pharmacodynamic advantages over L-Phe-bortezomib:

Table 2: Kinetic Parameters of Bortezomib Stereoisomers

ParameterD-Phe-bortezomibL-Phe-bortezomib
Kon (M−1s−1)1.4 × 1058.2 × 104
Koff (s−1)2.1 × 10−49.7 × 10−4
Ki (nM)0.783.5
Half-life (min)11042
  • Enhanced Residence Time: D-configuration reduces dissociation rates by 4.6× due to reduced steric clash with β5’s Phe169 residue.
  • Resistance to Epimerization: Unlike L-boronate analogs, D-Phe-bortezomib resists racemization in physiological pH, maintaining inhibitory potency.
  • Inhibition of Pathological Aggregation: D-Phe competitively disrupts L-Phe amyloid fibril nucleation, a mechanism relevant in phenylketonuria, suggesting secondary therapeutic potential [6].

Properties

Product Name

D-Phenylalanine-bortezomib

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid

Molecular Formula

C28H34BN5O5

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1

InChI Key

WXSBJLWLFBBGKF-CUYJMHBOSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.